

# Understanding the Chemical Structure of 3-Bromo-4-hydroxybenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-Bromo-4-hydroxybenzoic acid hydrate
CAS No.:	1274892-02-2
Cat. No.:	B6335919

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## Executive Summary

3-Bromo-4-hydroxybenzoic acid (3-B-4-HBA) is a critical halogenated aromatic building block in medicinal chemistry and materials science. Distinguished by its trisubstituted benzene ring pattern, it serves as a versatile scaffold for the synthesis of bioactive molecules, including enzyme inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, offering a self-contained reference for laboratory application.

## Chemical Identity & Structural Analysis[1][2][3][4][5] Core Physicochemical Profile[2]

3-B-4-HBA is characterized by the presence of an electron-withdrawing bromine atom ortho to a phenolic hydroxyl group and meta to a carboxylic acid moiety. This specific substitution pattern significantly alters the acidity and nucleophilicity of the phenol compared to the parent 4-hydroxybenzoic acid.

Property	Value	Context/Notes
IUPAC Name	3-Bromo-4-hydroxybenzoic acid	-
CAS Number	14348-41-5	Distinct from isomer 4-bromo-3-hydroxybenzoic acid (14348-38-0)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>3</sub>	-
Molecular Weight	217.02 g/mol	-
Appearance	White to off-white crystalline powder	Hygroscopic nature observed in some hydrates
Melting Point	163–169 °C	Varies slightly with solvent of crystallization
pKa (Predicted)	COOH: ~4.0	Slightly more acidic than benzoic acid (4.1 <sup>[1]</sup> 2 <sup>[2]</sup> 3 <sup>[3]</sup> 20) due to -I effect of Br
pKa (Phenol)	OH: ~7.5–8.0	Significantly more acidic than phenol (10.0) due to ortho-Br
Solubility	DMSO, Methanol, Ethanol	Limited solubility in cold water; soluble in hot water

## Structural Geometry & Electronic Effects

The bromine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the adjacent phenolic hydroxyl group. Sterically, the bulky bromine atom forces the hydroxyl proton to orient away or engage in weak intramolecular hydrogen bonding, though intermolecular hydrogen bonding dominates the crystal lattice.

- **Crystal Packing:** The molecule typically forms centrosymmetric dimers via the carboxylic acid groups (R<sup>2</sup><sub>2</sub>(8) motif), a standard feature in benzoic acid derivatives.
- **Hammett Parameters:** The meta-bromo substituent relative to the carboxyl group and ortho relative to the hydroxyl group creates a unique electronic push-pull system, activating the

ring for specific nucleophilic aromatic substitutions at the 4-position under extreme conditions, or directing electrophilic substitution to position 5.

## Synthetic Pathways

The synthesis of 3-B-4-HBA is classically achieved through the electrophilic aromatic bromination of 4-hydroxybenzoic acid. The hydroxyl group acts as a strong ortho, para-director. Since the para position is blocked by the carboxyl group, bromination occurs exclusively at the ortho positions (3 or 5).

## Validated Laboratory Protocol

Reaction: Monobromination of 4-Hydroxybenzoic Acid Yield: ~70–85% Purity: >98% (after recrystallization)

Reagents:

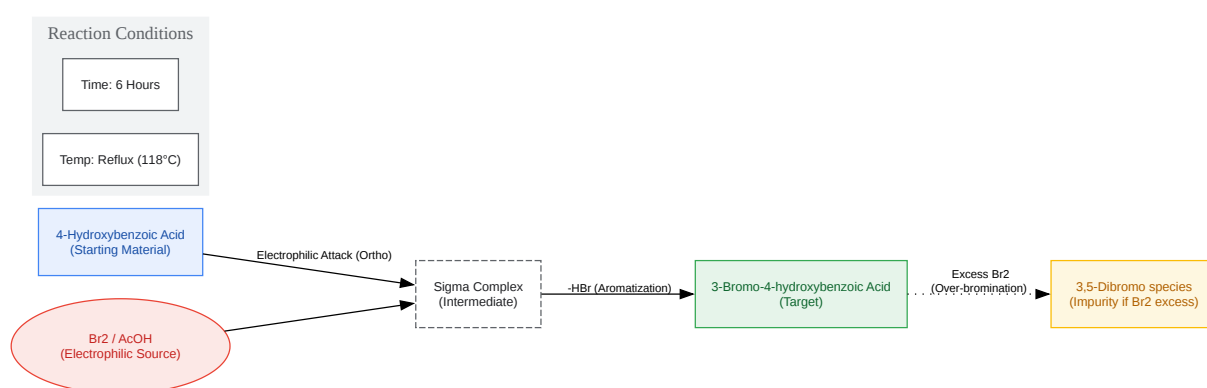
- 4-Hydroxybenzoic acid (1.0 eq)
- Bromine (Br<sub>2</sub>) (1.0–1.05 eq)
- Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat gently to ~40°C to ensure complete dissolution.
- **Bromination:** Prepare a solution of 59 g (19 mL, 0.37 mol) of bromine in 60 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 45 minutes. Caution: Exothermic reaction.
- **Reflux:** Heat the mixture to reflux (approx. 118°C) and maintain for 6 hours. The solution will evolve HBr gas (trap required).
- **Quenching:** Allow the mixture to cool to room temperature. Pour the reaction mass into 2 L of ice-cold water with vigorous stirring. A white precipitate will form immediately.

- Purification: Filter the solid and wash with cold water (3 x 200 mL) to remove residual acetic acid. Recrystallize the crude product from hot glacial acetic acid or a water/ethanol mixture (80:20) to yield pure white needles.

## Synthesis Workflow Diagram



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Caption: Electrophilic aromatic substitution pathway for the synthesis of 3-Bromo-4-hydroxybenzoic acid, highlighting potential over-bromination risks.

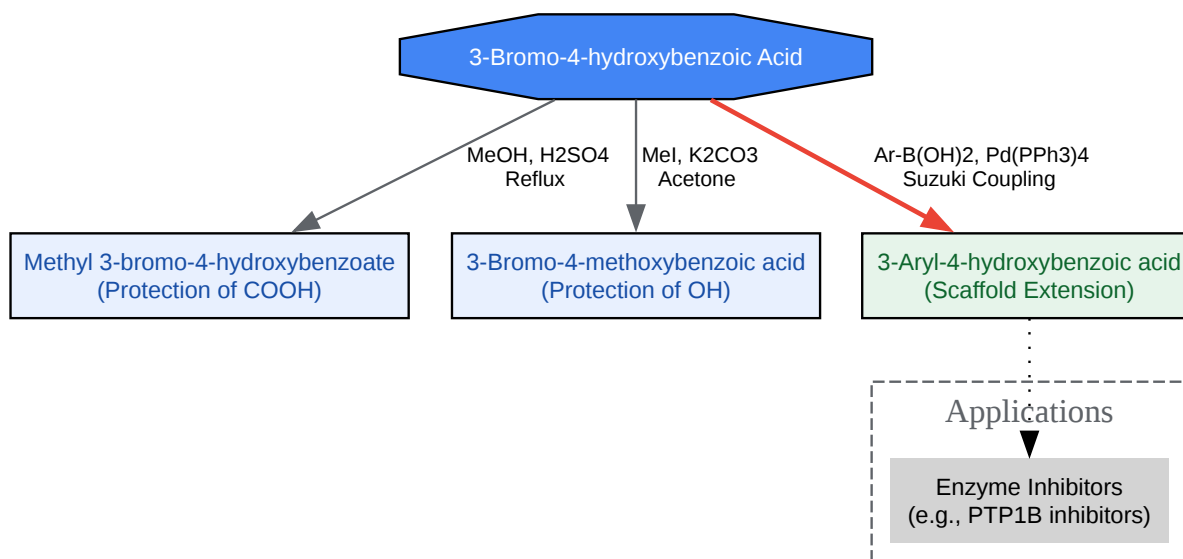
## Reactivity & Derivatization

3-B-4-HBA serves as a trifunctional scaffold:

- Carboxylic Acid: Esterification, Amide coupling.[2]
- Phenol: Etherification, O-alkylation.
- Aryl Bromide: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.

## Strategic Functionalization

The bromine handle is particularly valuable for cross-coupling reactions to extend the carbon skeleton, a common tactic in fragment-based drug discovery (FBDD).



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Caption: Divergent synthesis map showing key derivatization pathways. The Suzuki coupling (Red Arrow) is the primary route for scaffold extension in medicinal chemistry.

## Spectroscopic Characterization

Accurate identification relies on interpreting the specific substitution pattern in NMR.

### **<sup>1</sup>H NMR Fingerprint (DMSO-d<sub>6</sub>, 400 MHz)**

The aromatic region displays a characteristic ABC system (or AMX depending on resolution) due to the 1,3,4-substitution pattern.

Proton Position	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constant (J)	Assignment Logic
COOH	~12.8	Broad Singlet	-	Exchangeable acidic proton.
OH	~10.8	Broad Singlet	-	Phenolic proton (deshielded by ortho-Br).
H-2	8.01	Doublet (d)	$J \approx 2.0$ Hz	Ortho to COOH, Meta to Br. Most deshielded aromatic H.
H-6	7.78	Doublet of Doublets (dd)	$J \approx 8.5, 2.0$ Hz	Ortho to COOH, Para to Br.
H-5	7.05	Doublet (d)	$J \approx 8.5$ Hz	Ortho to OH. Shielded by electron-donating OH.

## Mass Spectrometry (ESI)

- Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic COOH and Phenol.
- Molecular Ion  $[M-H]^-$ : 214.9 and 216.9 (1:1 ratio).<sup>[1]</sup>
- Isotope Pattern: The presence of one bromine atom results in a distinctive 1:1 doublet for the molecular ion peaks (

Br and

Br isotopes), serving as a diagnostic confirmation of the halogenation.

## Safety & Handling (MSDS Highlights)

- GHS Classification:

- Skin Irritation: Category 2
- Eye Damage: Category 1 (Risk of serious damage due to acidity)
- STOT-SE: Category 3 (Respiratory irritation)
- Handling: Use strictly in a fume hood. The compound is an irritant to mucous membranes.
- Storage: Store at room temperature (15–25°C), protected from light. Hygroscopic—keep container tightly closed.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84368, 3-Bromo-4-hydroxybenzoic acid. Retrieved from [[Link](#)]
- PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid - Laboratory Protocol. Retrieved from [[Link](#)]
- NIST Chemistry WebBook. 3,5-Dibromo-4-hydroxybenzoic acid (Analogous spectral data). Retrieved from [[Link](#)]

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## Sources

- 1. PubChemLite - 3-bromo-4-hydroxybenzoic acid (C7H5BrO3) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 2. 13C NMR Chemical Shift [[sites.science.oregonstate.edu](http://sites.science.oregonstate.edu)]
- 3. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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